4-Chloro-2-(1-hydroxyethyl)phenol

説明

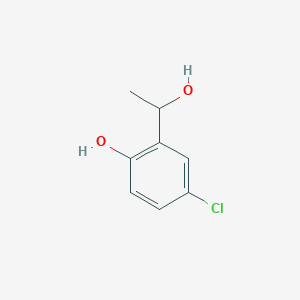

4-Chloro-2-(1-hydroxyethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group at the para position (C4) and a 1-hydroxyethyl substituent at the ortho position (C2). The hydroxyethyl group (–CH(OH)CH₃) introduces both hydrogen-bonding capacity and moderate hydrophilicity, distinguishing it from simpler chlorophenols. Chlorophenols are widely studied for their roles in pharmaceuticals, agrochemicals, and environmental chemistry, with substituents critically influencing reactivity, toxicity, and biological activity .

特性

分子式 |

C8H9ClO2 |

|---|---|

分子量 |

172.61 g/mol |

IUPAC名 |

4-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |

InChIキー |

MMEFEZLZLKQZJO-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C(C=CC(=C1)Cl)O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to lipophilic substituents like benzyl (chlorophene) or isopropyl .

- Biological Activity : Oxadiazole derivatives (e.g., compound 6h in ) show potent anticancer activity (PGI = 65.12 for SNB-19 cells), suggesting that electron-withdrawing substituents enhance tubulin binding . Chlorophene’s benzyl group contributes to antimicrobial efficacy but also environmental persistence .

- Environmental Fate: Chlorophenols with bulky substituents (e.g., benzyl in chlorophene) resist microbial degradation but are susceptible to oxidative transformation by manganese oxides, yielding quinones or coupling products . In contrast, FeCl₂ pyrolysis avoids chlorinated products due to rapid HCl release, whereas FeCl₃ generates compounds like 4-chloro-2-(1-methylethyl)phenol .

Toxicity and Environmental Impact

- Chlorophene : Listed by the EPA as an environmental contaminant due to bioaccumulation and toxicity to aquatic life .

- FeCl₃-Mediated Chlorophenols: Pyrolysis with FeCl₃ generates chlorinated products linked to soil and water contamination .

- Hydroxyethyl Substituent : The –CH(OH)CH₃ group may reduce bioaccumulation compared to fully lipophilic substituents, but this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。